molecular formula C6H9N3 B1613401 6-Methylpyridine-2,4-diamine CAS No. 89464-77-7

6-Methylpyridine-2,4-diamine

Cat. No.: B1613401
CAS No.: 89464-77-7
M. Wt: 123.16 g/mol
InChI Key: INKPXAOFFJVLKY-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,4-diamine is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and amino groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2,4-diamine typically involves the functionalization of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor undergoes substitution with amino groups. For instance, starting from 2,4-dichloro-6-methylpyridine, the chlorine atoms can be replaced by amino groups using ammonia or other amine sources under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, often catalyzed by transition metals to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution with alkyl halides can produce N-alkylated pyridine derivatives .

Scientific Research Applications

6-Methylpyridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Methylpyridine-2,4-diamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of the methyl group at the 6-position can also affect its electronic properties and steric hindrance, making it distinct from other pyridine derivatives .

Properties

IUPAC Name

6-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKPXAOFFJVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630046
Record name 6-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89464-77-7
Record name 6-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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